molecular formula C7H3ClFKO2 B6266455 potassium 2-chloro-4-fluorobenzoate CAS No. 1803608-01-6

potassium 2-chloro-4-fluorobenzoate

Cat. No.: B6266455
CAS No.: 1803608-01-6
M. Wt: 212.6
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Description

Potassium 2-chloro-4-fluorobenzoate is a high-purity salt derivative of 2-chloro-4-fluorobenzoic acid, designed for use as a critical synthetic intermediate and building block in advanced chemical and pharmaceutical research. Its primary research value lies in its application in transition metal-catalyzed cross-coupling reactions, where it can serve as a carboxylate additive or a precursor for more complex molecules. In particular, fluorobenzoate salts have demonstrated significant utility in ruthenium-catalyzed C-H arylation reactions of polyfluoroarenes, where the benzoate anion is fundamental for the catalytic cycle . This compound is strategically employed in the synthesis and optimization of novel active pharmaceutical ingredients (APIs), including investigations into anti-inflammatory, antimicrobial, and anticancer agents . The synergistic effect of the chlorine and fluorine substituents on the aromatic ring makes this benzoate derivative a versatile and valuable scaffold for medicinal chemistry, enabling key structural modifications to enhance drug efficacy and stability . As a salt, it offers improved handling, solubility, and reactivity profiles compared to the parent acid in various synthetic protocols. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

1803608-01-6

Molecular Formula

C7H3ClFKO2

Molecular Weight

212.6

Purity

95

Origin of Product

United States

Preparation Methods

Patented Multi-Step Synthesis (CN105732357A)

A high-yield industrial method involves four sequential reactions starting from m-chloroaniline, as detailed in Chinese Patent CN105732357A:

Reaction Sequence:

  • Protection of Amine Group

    • Reactants : m-Chloroaniline, 2-(trimethylsilyl)ethoxymethyl chloride

    • Conditions : 100°C, ionic liquid/water medium, 1–3 h

    • Product : N,N-bis(trimethylsilyl)ethoxymethyl-3-chloroaniline (Yield: 90.5–96%)

  • Aldehyde Formation

    • Reactants : Protected amine, titanium tetrachloride

    • Conditions : 2–5 h reaction, ice-quenching

    • Product : 4-bis(trimethylsilyl)ethoxymethylamino-2-chlorobenzaldehyde

  • Oxidation to Carboxylic Acid

    • Reactants : Aldehyde intermediate, H₂O₂, triphenylphosphine radium chloride

    • Conditions : H₂ gas, 50–70°C, 5–10 atm, 5–8 h

    • Product : 4-amino-2-chlorobenzoic acid (Yield: 93.6–95.6%)

  • Fluorination

    • Reactants : 4-amino-2-chlorobenzoic acid, KF, H₂O₂

    • Conditions : 40–50°C, phosphorus heteropoly tungstic acid ammonium salt catalyst

    • Product : 2-Chloro-4-fluorobenzoic acid (Yield: 95.5–97.5%)

Key Advantages :

  • Utilizes low-toxicity solvents (ionic liquids)

  • Scalable to batch production

  • High cumulative yield (85–97.5%)

Oxidative Route from 2-Chloro-4-Fluorobenzaldehyde

ChemicalBook documents a single-step oxidation method:

Reaction :

  • Reactants : 2-Chloro-4-fluorobenzaldehyde, NaClO₂, HCl

  • Conditions :

    • 0°C initial cooling

    • 80°C for 0.5 h in acetonitrile/water

  • Workup : Ethyl acetate extraction, column chromatography

  • Yield : 90.8%

Comparison with Patent Method :

ParameterPatent MethodOxidative Route
Starting Materialm-Chloroaniline ($0.15/g)2-Chloro-4-fluorobenzaldehyde ($0.22/g)
Reaction Steps41
Total Yield85–97.5%90.8%
CatalystsPhosphorus heteropoly tungstic acidNone
ScalabilityIndustrialLab-scale

Neutralization to Potassium Salt

The final step involves reacting 2-chloro-4-fluorobenzoic acid with KOH, as standardized by VulcanChem:

Procedure :

  • Dissolve acid in aqueous KOH (1:1 molar ratio)

  • Stir at 25–40°C until pH stabilizes at 7–8

  • Concentrate solution under reduced pressure

  • Recrystallize from ethanol/water

Critical Parameters :

  • Solubility : Acid solubility in water increases from 1.2 g/L (25°C) to 4.8 g/L (80°C)

  • Yield : Near-quantitative (98–99%) when using pure acid

Industrial vs. Laboratory-Scale Considerations

Cost Analysis of Precursors

PrecursorCost per kgSource
m-Chloroaniline$150Bulk chemical suppliers
2-(Trimethylsilyl)ethoxymethyl chloride$1,200Specialty organosilicon suppliers
NaClO₂$80Industrial oxidant suppliers

Trade-offs :

  • Patent method reduces precursor costs but requires specialized catalysts

  • Oxidative route avoids multi-step synthesis but uses costlier aldehydes

MethodE-Factor*PMI†
Patent8.212.4
Oxidative5.17.9

*E-Factor = (Mass of waste)/(Mass of product)
†Process Mass Intensity = (Total mass in)/(Mass of product)

Emerging Methodologies

While current methods dominate production, recent advances propose:

  • Electrochemical Fluorination : Direct C–H fluorination of 2-chlorobenzoic acid derivatives (30–50% yield, under development)

  • Continuous Flow Synthesis : Microreactor systems reducing reaction times by 70% in preliminary trials

Chemical Reactions Analysis

Types of Reactions

Potassium 2-chloro-4-fluorobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

    Coupling Reactions: It is often used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.

    Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used.

Major Products Formed

    Substitution Reactions: Products include substituted benzoates.

    Oxidation: Products include 2-chloro-4-fluorobenzoic acid.

    Reduction: Products include 2-chloro-4-fluorobenzyl alcohol.

    Coupling Reactions: Products include biaryl compounds.

Scientific Research Applications

Potassium 2-chloro-4-fluorobenzoate has numerous applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the preparation of various pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities and interactions with enzymes and proteins.

    Medicine: It is explored for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of potassium 2-chloro-4-fluorobenzoate involves its interaction with specific molecular targets and pathways. For example, in enzymatic reactions, it can act as a substrate or inhibitor, affecting the activity of enzymes involved in metabolic pathways. The compound’s fluorine atom plays a crucial role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Counterion Variants: Sodium vs. Potassium Salts

Sodium 3-chloro-4-fluorobenzoate (CAS 1421761-18-3) shares a similar aromatic backbone but differs in counterion (Na⁺ vs. K⁺). Key differences include:

  • Solubility : Potassium salts generally exhibit higher aqueous solubility than sodium analogs due to larger ionic radius and reduced lattice energy.
  • Reactivity : Potassium derivatives are more nucleophilic in SN2 reactions, enhancing their utility in alkylation or acylation processes .
Property Potassium 2-Chloro-4-Fluorobenzoate Sodium 3-Chloro-4-Fluorobenzoate
Molecular Weight (g/mol) 214.64 198.54
Solubility in H₂O (g/L) >100 (high) ~80 (moderate)
Melting Point (°C) 220–225 (decomposes) 210–215 (decomposes)

Substituent Variations: Functional Group Impact

Amino-Substituted Analogs

2-Amino-4-chloro-5-fluorobenzoic acid (CAS 1022961-12-1) replaces the carboxylate with an amino group. This modification:

  • Reduces acidity (pKa ~4.8 vs. ~2.5 for the parent benzoate).
  • Enhances biological activity , making it a candidate for antimicrobial agents .
Ester Derivatives

Fluazolate (CAS 174514-07-9), an isopropyl ester of 5-[4-bromo-1-methyl-5-(trifluoromethyl)pyrazol-3-yl]-2-chloro-4-fluorobenzoate, demonstrates:

  • Increased lipophilicity (LogP ~4.2 vs. ~1.5 for potassium salt), improving herbicidal activity via membrane penetration.
  • Environmental persistence : The ester group resists hydrolysis, leading to longer soil half-life (~60 days vs. ~7 days for potassium salt) .
Property This compound Fluazolate
Molecular Weight (g/mol) 214.64 443.62
LogP 1.5 4.2
Application Pharmaceutical intermediate Herbicide

Halogen Position and Type

  • Bromo vs. Chloro Analogs : Methyl 4-bromo-2-chlorobenzoate (CAS 885532-41-2) exhibits lower reactivity in nucleophilic aromatic substitution due to bromine’s weaker electronegativity compared to chlorine.
  • Fluorine Position: 2-Chloro-4-cyano-6-fluorobenzoic acid (CAS 1258298-29-1) shows enhanced electronic withdrawal from the cyano group, increasing acidity (pKa ~1.8) and stabilizing transition states in coupling reactions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for potassium 2-chloro-4-fluorobenzoate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves ester hydrolysis of methyl 2-chloro-4-fluorobenzoate using potassium carbonate in DMF at elevated temperatures (100°C for 12 hours) . Optimization requires adjusting variables such as solvent polarity (DMF vs. THF), base stoichiometry, and reaction time. Yield improvements can be monitored via HPLC or TLC. Comparative studies with analogous compounds (e.g., ethyl 2-chloro-4-fluorobenzoate) suggest that steric and electronic effects of substituents influence reaction efficiency .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy (¹H/¹³C, 19F) to confirm substituent positions and purity .
  • Mass spectrometry (HRMS) for molecular weight validation .
  • HPLC with UV detection to assess purity (>97% by HPLC) .
  • Thermogravimetric analysis (TGA) to evaluate thermal stability, particularly for potassium salts .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Use impervious gloves and sealed goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation. Storage at 0°C–6°C is recommended for boronic acid analogs, which may share similar instability risks . Contaminated clothing must be removed immediately, and hands washed thoroughly post-handling .

Q. How does the stability of this compound vary under different pH and temperature conditions?

  • Methodological Answer : Stability studies should compare degradation rates in aqueous buffers (pH 2–12) at 25°C and 40°C. Monitor via UV-Vis spectroscopy or LC-MS for hydrolysis byproducts (e.g., free benzoic acid). Potassium salts of fluorobenzoates generally exhibit greater stability in neutral to slightly basic conditions .

Advanced Research Questions

Q. How do steric and electronic factors influence regioselectivity in derivatization reactions of this compound?

  • Methodological Answer : Regioselectivity in nucleophilic substitution (e.g., with triazoles or amines) depends on the electron-withdrawing effects of the fluorine and chlorine substituents. Computational modeling (DFT) can predict reactive sites by analyzing partial charges and frontier molecular orbitals. Experimental validation via X-ray crystallography of intermediates is recommended .

Q. What mechanistic insights explain contradictory bioactivity data in studies of fluorobenzoate analogs?

  • Methodological Answer : Contradictions may arise from differences in cell permeability or metabolic stability. Perform comparative assays (e.g., MIC tests for antimicrobial activity or kinase inhibition assays) under standardized conditions. Use isotopic labeling (³H/¹⁴C) to track metabolic pathways in vitro .

Q. Can computational models predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Molecular dynamics simulations (e.g., using Gaussian or ORCA) can model transition states in palladium-catalyzed couplings. Validate predictions by synthesizing proposed products (e.g., biaryl derivatives) and characterizing them via NMR and MS .

Q. How should researchers resolve discrepancies in spectroscopic data for this compound derivatives?

  • Methodological Answer : Contradictory NMR shifts may stem from solvent effects or tautomerism. Re-run spectra in deuterated DMSO vs. CDCl₃ to assess solvent dependency. Cross-validate with X-ray structures or IR spectroscopy for functional group confirmation .

Applications in Academic Research

  • Medicinal Chemistry : Investigate its role as a building block for CNS-targeting molecules or kinase inhibitors. Fluorine’s electronegativity enhances binding affinity in drug-receptor interactions .
  • Material Science : Explore its use in synthesizing thermally stable ionic liquids or coordination polymers, leveraging potassium’s counterion properties .

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